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Compound of Interest

Compound Name: GSK3368715

Cat. No.: B3028135 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on the proper use of negative controls in experiments involving

GSK3368715, a potent and reversible Type I Protein Arginine Methyltransferase (PRMT)

inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is GSK3368715 and what is its mechanism of action?

A1: GSK3368715 is an orally active and reversible inhibitor of Type I PRMTs.[1][2][3] It is S-

adenosyl-L-methionine (SAM) uncompetitive and targets the protein substrate binding pocket.

[4] By inhibiting Type I PRMTs, GSK3368715 prevents the asymmetric dimethylation of arginine

residues on histone and non-histone proteins, which can modulate gene expression and

signaling pathways implicated in cancer.[3][4]

Q2: Why are negative controls crucial in my GSK3368715 experiments?

A2: Negative controls are essential to ensure that the observed effects in your experiment are

specifically due to the inhibition of Type I PRMTs by GSK3368715 and not due to off-target

effects, solvent effects, or other experimental artifacts. Properly designed negative controls are

critical for the validation of your results and the correct interpretation of your data.

Q3: What are the recommended negative controls for a GSK3368715 experiment?
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A3: A multi-level approach to negative controls is recommended for robust and reliable data:

Vehicle Control: This is the most fundamental control. The vehicle (e.g., DMSO) used to

dissolve GSK3368715 should be added to control cells or reactions at the same final

concentration as in the experimental conditions. This accounts for any effects of the solvent

itself.[5]

Structurally Similar Inactive Compound: The ideal negative control is a compound that is

structurally very similar to GSK3368715 but lacks inhibitory activity against Type I PRMTs.

While a specific inactive analog of GSK3368715 is not commercially available, researchers

can adopt the principle of using such a control. For instance, MS094 has been developed as

a negative control for the Type I PRMT inhibitor MS023.[1][6] MS094 is a close analog of

MS023 but is inactive in biochemical and cellular assays.[1][6] Using a compound like

MS094, or a custom-synthesized inactive analog of GSK3368715, can help to rule out off-

target effects that might be associated with the chemical scaffold.

Genetic Controls: In cellular experiments, using cell lines with genetic knockout or

knockdown of the target PRMT (e.g., PRMT1) can provide the highest level of specificity. If

GSK3368715 has no effect in these cells, it strongly supports that its mechanism of action is

on-target.

Enzymatically Inactive Mutant: For in vitro biochemical assays, using a catalytically inactive

mutant of the PRMT enzyme can serve as an excellent negative control. GSK3368715
should not show any effect in an assay with an inactive enzyme.

Q4: Where can I find a suitable structurally similar inactive control for GSK3368715?

A4: Currently, a commercially available, validated inactive analog of GSK3368715 is not

documented in the public domain. Researchers may need to consider custom synthesis of an

inactive analog. Alternatively, for studies on Type I PRMTs, using a well-characterized pair of

active/inactive compounds like MS023/MS094 can serve as a proof-of-concept for the

importance of such controls, even if the core scaffold differs from GSK3368715.[1][6]

Quantitative Data
Table 1: Inhibitory Activity of GSK3368715 against Type I PRMTs
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PRMT Target IC50 (nM)

PRMT1 3.1

PRMT3 48

PRMT4 (CARM1) 1148

PRMT6 5.7

PRMT8 1.7

Data sourced from MedchemExpress.[2]

Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT)
Assay
This protocol is designed to measure the enzymatic activity of a Type I PRMT and the inhibitory

effect of GSK3368715.

Materials:

Recombinant human PRMT1 enzyme

Histone H4 peptide (substrate)

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

GSK3368715

Negative Control (Vehicle: DMSO; Structurally similar inactive compound, if available)

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

Scintillation fluid and counter

Procedure:
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Prepare serial dilutions of GSK3368715 and the negative control compound in assay buffer.

The final DMSO concentration should be consistent across all wells and not exceed 1%.

In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and either

GSK3368715, the negative control, or vehicle.

Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.

Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.

Incubate the reaction at 30°C for 1 hour.

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.

Add scintillation fluid to the wells and measure the incorporated radioactivity using a

scintillation counter.

Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Cellular Western Blot for Arginine
Methylation
This protocol assesses the effect of GSK3368715 on the levels of asymmetric dimethylarginine

(ADMA) in cultured cells.

Materials:

Cancer cell line of interest (e.g., a line known to be sensitive to PRMT1 inhibition)

GSK3368715

Negative Control (Vehicle: DMSO)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-ADMA, anti-SDMA, anti-MMA, and a loading control (e.g., anti-β-

actin or anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of GSK3368715 or the vehicle control for 24-72

hours.

Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with antibodies for SDMA, MMA, and the loading control to

assess changes in other methylation states and ensure equal protein loading.

Visualizations
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Caption: Type I PRMT signaling pathway and points of intervention.
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Start: Plan GSK3368715
Experiment

Is a vehicle control included?

Yes: Proceed

Yes
No: Add vehicle (e.g., DMSO)

to a control group

No

Is a structurally similar
inactive analog available?

Yes: Include as a negative
control at the same

concentrations as GSK3368715

Yes

No: Consider custom synthesis
or use an alternative control

(e.g., genetic knockout)

No

Is this a cellular experiment?

Yes: Consider using a PRMT1
knockout/knockdown cell line

as a negative control

Yes

No: Proceed to experiment

No

Proceed with Experiment
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Start: Unexpected Results
with Negative Controls

Did the vehicle control show
an unexpected effect?

Yes: Check vehicle concentration.
Test a different batch of vehicle.

Consider a different solvent.

Yes

No: Proceed

No

Re-evaluate Experimental Design

Did the structurally similar
inactive control show activity?

Yes: Verify the identity and purity
of the inactive control.

The effect of GSK3368715 may be
off-target and related to the scaffold.

Yes

No: Proceed

No

Did GSK3368715 show no effect
in the positive control group?

Yes: Check the concentration and
integrity of GSK3368715.

Verify the activity of the enzyme
or the health of the cells.

Yes

No: Results are likely valid.

No

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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